3-Formylpicolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

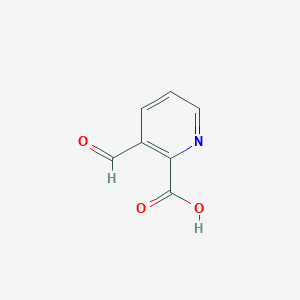

2D Structure

3D Structure

Properties

IUPAC Name |

3-formylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-4-5-2-1-3-8-6(5)7(10)11/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTBYXFCMMUJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576134 | |

| Record name | 3-Formylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19182-29-7 | |

| Record name | 3-Formylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Formylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylpicolinic acid, a key building block in medicinal chemistry, presents unique synthetic challenges due to the juxtaposition of an electron-withdrawing carboxylic acid and a formyl group on the pyridine ring. This technical guide provides a comprehensive overview of the viable synthetic pathways for this compound, focusing on two primary strategies: the direct formylation of a picolinic acid derivative via the Vilsmeier-Haack reaction and the selective oxidation of a suitable 3-substituted picolinic acid precursor. This document furnishes detailed experimental protocols, quantitative data, and mechanistic insights to enable the successful laboratory-scale synthesis of this versatile molecule.

Introduction

This compound, also known as 2-carboxy-3-pyridinecarboxaldehyde, is a bifunctional heterocyclic compound of significant interest in the development of novel pharmaceutical agents. The presence of both a carboxylic acid and an aldehyde group on the pyridine scaffold allows for a diverse range of chemical transformations, making it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. The inherent electronic properties of the pyridine ring, however, render its direct functionalization challenging. This guide aims to provide a detailed technical overview of the most promising synthetic routes to access this important molecule.

Synthetic Pathways

Two principal synthetic strategies have been identified for the preparation of this compound:

-

Pathway 1: Vilsmeier-Haack Formylation of a Picolinic Acid Derivative. This approach involves the direct introduction of a formyl group onto the pyridine ring of a picolinic acid precursor.

-

Pathway 2: Oxidation of a 3-Substituted Picolinic Acid. This strategy relies on the selective oxidation of a pre-existing functional group at the 3-position, such as a methyl or hydroxymethyl group, to the desired aldehyde.

Pathway 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] However, the pyridine ring is inherently electron-deficient, and the presence of an electron-withdrawing carboxylic acid group further deactivates the ring towards electrophilic substitution.[3] Direct formylation of picolinic acid is therefore challenging. A viable approach involves the protection of the carboxylic acid group as an ester to reduce its deactivating effect and prevent side reactions.

Experimental Protocol: Vilsmeier-Haack Formylation of Methyl Picolinate

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of heterocyclic carboxylic acid derivatives.[4]

Step 1: Esterification of Picolinic Acid

A detailed protocol for the synthesis of methyl picolinate is not provided here but can be achieved through standard esterification procedures (e.g., reaction with methanol in the presence of an acid catalyst like sulfuric acid).

Step 2: Vilsmeier-Haack Formylation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl Picolinate | 137.14 | (Specify) | (Calculate) |

| Phosphorus Oxychloride (POCl₃) | 153.33 | (Specify) | (Calculate) |

| N,N-Dimethylformamide (DMF) | 73.09 | (Specify) | (Calculate) |

| 1,2-Dichloroethane (DCE) | 98.96 | (Specify) | - |

| Ice | - | (Specify) | - |

| Sodium Bicarbonate (sat. aq. soln.) | 84.01 | (Specify) | - |

| Dichloromethane (DCM) | 84.93 | (Specify) | - |

| Anhydrous Magnesium Sulfate | 120.37 | (Specify) | - |

Procedure:

-

Vilsmeier Reagent Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).[4]

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add 1,2-dichloroethane (DCE) as a solvent. Add methyl picolinate portion-wise to the reaction mixture. Heat the mixture to 70-80 °C and maintain this temperature with continuous stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The crude product, methyl 3-formylpicolinate, will precipitate.

-

Extraction and Purification: Extract the aqueous mixture with dichloromethane (DCM). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Step 3: Hydrolysis of Methyl 3-Formylpicolinate

Procedure:

-

Dissolve the purified methyl 3-formylpicolinate in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Add a stoichiometric amount of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4 to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Logical Workflow for Vilsmeier-Haack Synthesis

Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Pathway 2: Oxidation of 3-Methylpicolinic Acid

An alternative and potentially more direct route to this compound involves the selective oxidation of the methyl group of 3-methylpicolinic acid. The key challenge in this pathway is to achieve partial oxidation to the aldehyde without over-oxidation to the carboxylic acid, which would result in the formation of pyridine-2,3-dicarboxylic acid. Selenium dioxide (SeO₂) is a known reagent for the oxidation of activated methyl groups to aldehydes and represents a promising candidate for this transformation.[5]

Synthesis of Starting Material: 3-Methylpicolinic Acid

3-Methylpicolinic acid can be synthesized from 2-amino-3-picoline.

Experimental Protocol: Oxidation of 3-Methylpicolinic Acid

This protocol is based on general procedures for the selenium dioxide oxidation of activated methyl groups on heterocyclic rings.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methylpicolinic Acid | 137.14 | (Specify) | (Calculate) |

| Selenium Dioxide (SeO₂) | 110.96 | (Specify) | (Calculate) |

| Dioxane | 88.11 | (Specify) | - |

| Water | 18.02 | (Specify) | - |

| Sodium Bicarbonate | 84.01 | (Specify) | - |

| Diethyl Ether | 74.12 | (Specify) | - |

| Hydrochloric Acid (conc.) | 36.46 | (Specify) | - |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpicolinic acid in a mixture of dioxane and water.

-

Addition of Oxidant: Add a slight molar excess of selenium dioxide (SeO₂) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by TLC to determine the optimal reaction time and to observe the formation of the aldehyde and any potential over-oxidation products.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated selenium metal. Dilute the filtrate with water and wash with diethyl ether to remove any unreacted starting material and non-polar byproducts.

-

Isolation: Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 3-4. The this compound should precipitate out of the solution.

-

Purification: Collect the crude product by filtration, wash with a small amount of cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Reaction Scheme for the Oxidation of 3-Methylpicolinic Acid

Caption: Oxidation of 3-methylpicolinic acid to this compound.

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic pathways. Please note that the yields are estimates based on similar reactions and will require experimental optimization.

| Pathway | Step | Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Estimated Yield (%) |

| Vilsmeier-Haack | 1 | Picolinic Acid | Methyl Picolinate | Methanol, H₂SO₄ | Reflux | 4-6 | >90 |

| 2 | Methyl Picolinate | Methyl 3-Formylpicolinate | POCl₃, DMF, DCE | 70-80 | 4-6 | 60-70 | |

| 3 | Methyl 3-Formylpicolinate | This compound | LiOH, H₂O/THF | Room Temp. | 2-4 | >90 | |

| Oxidation | 1 | 3-Methylpicolinic Acid | This compound | SeO₂, Dioxane/H₂O | Reflux | 6-12 | 40-60 |

Conclusion

The synthesis of this compound can be approached through two primary routes: the Vilsmeier-Haack formylation of a picolinic acid ester followed by hydrolysis, and the selective oxidation of 3-methylpicolinic acid. The Vilsmeier-Haack pathway is a multi-step process that requires protection of the carboxylic acid, but may offer higher overall yields and purity. The oxidation pathway is more direct but requires careful control of reaction conditions to avoid over-oxidation. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity. Both pathways offer viable strategies for accessing this important synthetic intermediate. Further optimization of the reaction conditions for each step is recommended to achieve the best possible outcomes.

References

"3-Formylpicolinic acid" chemical properties and structure

An In-depth Technical Guide on 3-Formylpicolinic Acid: Chemical Properties and Structure

Introduction

This compound, also known as 3-formyl-2-pyridinecarboxylic acid, is a substituted pyridine derivative with both a carboxylic acid and an aldehyde functional group. This unique structure makes it a valuable building block in organic synthesis and a compound of interest for researchers in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, structural details, and general experimental protocols for its characterization.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| IUPAC Name | 3-formylpyridine-2-carboxylic acid | |

| Synonyms | 3-Formyl-2-pyridinecarboxylic acid, 2-Carboxy-3-pyridinecarboxaldehyde | [1][2] |

| CAS Number | 19182-29-7 | [1] |

| Molecular Formula | C₇H₅NO₃ | [1] |

| Molecular Weight | 151.12 g/mol | [1] |

| Appearance | Light yellow to brown solid | [1] |

| Melting Point | 156-158 °C | [1][3] |

| Boiling Point | 364 °C | [1][3] |

| Density | 1.414 g/cm³ | [1][3] |

| Flash Point | 174 °C | [1][3] |

| pKa | 4.01 ± 0.10 (Predicted) | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Structural Information

The structural identifiers for this compound are provided below, which are essential for database searches and computational modeling.

| Identifier | String | Reference |

| SMILES | C1=CC(=C(N=C1)C(=O)O)C=O | [2] |

| InChI Key | QLTBYXFCMMUJAN-UHFFFAOYSA-N | [2] |

2D Chemical Structure

Caption: 2D structure of this compound.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not extensively published in readily accessible literature, general methodologies for its synthesis and characterization can be outlined based on standard organic chemistry practices.

Synthesis

A plausible synthetic route to this compound could involve the oxidation of the corresponding alcohol, 3-(hydroxymethyl)picolinic acid, or the reduction of a more oxidized precursor. A general procedure for the oxidation of a primary alcohol to an aldehyde is as follows:

-

Dissolution: Dissolve the starting material, 3-(hydroxymethyl)picolinic acid, in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidizing Agent: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Dess-Martin periodinane-based reagent, to the solution at room temperature. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for PCC). Filter the mixture through a pad of celite or silica gel to remove the chromium salts or periodinane byproducts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.

Spectroscopic Characterization

The structure and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the aldehyde proton (typically in the 9-10 ppm region), and the carboxylic acid proton (a broad singlet, typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the carboxylic acid and the aldehyde, in addition to the carbons of the pyridine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), and the C-H stretch of the aldehyde (two weak bands around 2720 and 2820 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (151.12 g/mol ).

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: General workflow for synthesis and characterization.

Safety Information

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

3-Formylpicolinic Acid (CAS: 19182-29-7): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylpicolinic acid, also known as 3-formyl-2-pyridinecarboxylic acid, is a substituted picolinic acid derivative with the CAS number 19182-29-7. Picolinic acid and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] The presence of a carboxylic acid and an aldehyde group on the pyridine ring makes this compound a versatile scaffold for the synthesis of more complex molecules and potential pharmacophores. This guide provides a summary of the available technical information for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 19182-29-7 | [3] |

| Molecular Formula | C₇H₅NO₃ | [3] |

| Molecular Weight | 151.12 g/mol | [3] |

| Melting Point | 156-158 °C | N/A |

| Boiling Point | 364 °C | N/A |

| Density | 1.414 g/cm³ | N/A |

| Synonyms | 3-Formyl-2-pyridinecarboxylic acid, 2-Carboxy-3-pyridinecarboxaldehyde | [3] |

Synthesis

A generalized workflow for a potential synthesis of this compound is outlined below. It is important to note that this is a hypothetical pathway and would require optimization and validation.

Caption: Hypothetical synthesis workflow for this compound.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not currently available in surveyed databases. However, expected characteristic signals can be predicted based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts for the protons and carbons of this compound are crucial for its structural confirmation.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H | Formyl Proton (-CHO) | 9.5 - 10.5 |

| Pyridine Ring Protons | 7.5 - 9.0 | |

| Carboxylic Acid Proton (-COOH) | 10.0 - 13.0 (broad) | |

| ¹³C | Formyl Carbonyl (C=O) | 190 - 200 |

| Carboxylic Acid Carbonyl (C=O) | 165 - 175 | |

| Pyridine Ring Carbons | 120 - 155 |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups present in this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (broad) | 2500 - 3300 |

| C=O Stretch | 1700 - 1730 | |

| Formyl Group | C-H Stretch | 2820 - 2850 and 2720 - 2750 |

| C=O Stretch | 1690 - 1715 | |

| Aromatic Ring | C=C and C=N Stretches | 1400 - 1600 |

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). The fragmentation of the formyl group could lead to the loss of -CHO (M-29).

Biological Activity and Applications

There is currently a lack of specific data on the biological activity, pharmacological properties, or role in signaling pathways of this compound. However, the broader class of picolinic acid derivatives has been investigated for a range of biological activities, including neuroprotective and immunological effects.[5][6] Furthermore, various pyridine carboxylic acid isomers are precursors to a number of drugs.[1] The presence of the reactive aldehyde and carboxylic acid functionalities makes this compound a potentially valuable building block in the synthesis of novel compounds for drug discovery and development. For instance, it could be utilized in the generation of libraries of compounds for screening against various biological targets, such as enzymes or receptors.

The potential for enzyme inhibition is a key area of interest for such molecules. The interaction of an inhibitor with an enzyme can be visualized as a simplified pathway.

Caption: General scheme of competitive enzyme inhibition.

Safety and Handling

Detailed safety and handling information for this compound is not extensively documented. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a chemical compound with potential as a building block in organic synthesis and medicinal chemistry. While basic physical and chemical properties are known, there is a significant lack of publicly available, detailed experimental data, including specific synthesis protocols, comprehensive spectroscopic analyses, and biological activity studies. Further research is required to fully characterize this compound and to explore its potential applications in drug discovery and development.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Picolinic acid, 3-formyl- (6CI,8CI) | 19182-29-7 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Picolinic acid - Wikipedia [en.wikipedia.org]

- 6. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Formylpicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Formylpicolinic acid, a pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide also outlines standardized experimental protocols for acquiring such data.

Chemical Structure

This compound (IUPAC Name: 3-Formylpyridine-2-carboxylic acid) is a pyridine ring substituted with a carboxylic acid group at position 2 and a formyl (aldehyde) group at position 3.

Molecular Formula: C₇H₅NO₃ Molecular Weight: 151.12 g/mol CAS Number: 19182-29-7[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit signals for the three aromatic protons on the pyridine ring, the aldehyde proton, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and formyl groups.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~10.1 | Singlet | 1H | Aldehyde (-CHO) |

| ~8.8 - 9.0 | Doublet of doublets | 1H | H6 (proton on pyridine ring) |

| ~8.3 - 8.5 | Doublet of doublets | 1H | H4 (proton on pyridine ring) |

| ~7.8 - 8.0 | Triplet | 1H | H5 (proton on pyridine ring) |

¹³C NMR (Carbon NMR): The predicted ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde Carbonyl (C=O) |

| ~165 | Carboxylic Acid Carbonyl (C=O) |

| ~152 | C2 (carbon attached to -COOH) |

| ~150 | C6 (carbon adjacent to Nitrogen) |

| ~140 | C4 (aromatic CH) |

| ~135 | C3 (carbon attached to -CHO) |

| ~128 | C5 (aromatic CH) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and aldehyde, and C-H stretches of the aromatic ring and aldehyde.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium, Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1730 | Strong | C=O stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Aldehyde) |

| ~1600, ~1470 | Medium | C=C and C=N stretches (Pyridine ring) |

| ~1300 | Medium | C-O stretch (Carboxylic acid) |

| ~900 | Broad, Medium | O-H bend (out-of-plane, Carboxylic acid dimer) |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment |

| 151 | High | [M]⁺ (Molecular Ion) |

| 134 | Moderate | [M - OH]⁺ |

| 123 | High | [M - CO]⁺ or [M - NCHO]⁺ |

| 106 | High | [M - COOH]⁺ |

| 78 | Moderate | [C₅H₄N]⁺ (Pyridine ring fragment) |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable pH adjustment) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Set the appropriate spectral width and acquisition time for ¹H and ¹³C nuclei.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument Setup:

-

Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

For ESI, the sample can be introduced via direct infusion or through a liquid chromatography (LC) system.[2][3] For EI, the sample is typically introduced via a direct insertion probe or a gas chromatography (GC) system.

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a desired mass range (e.g., m/z 50-300).

-

-

Data Processing: The instrument software will display the mass spectrum, showing the relative abundance of ions as a function of their mass-to-charge ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

"3-Formylpicolinic acid" molecular weight and formula

An In-depth Technical Guide to 3-Formylpicolinic Acid

This guide provides essential physicochemical data for this compound, a pyridinecarboxylic acid derivative of interest to researchers and professionals in drug development and chemical synthesis.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₇H₅NO₃[1][2] |

| Molecular Weight | 151.12 g/mol [2] |

| CAS Number | 19182-29-7[1][2][3] |

Logical Relationship of Molecular Properties

The relationship between the common name, molecular formula, and molecular weight is a foundational concept in chemistry. The molecular formula is derived from the structure of the molecule, and the molecular weight is calculated from the atomic weights of the constituent atoms in the formula.

References

An In-depth Technical Guide on the Physical Properties of 3-Formyl-2-pyridinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Formyl-2-pyridinecarboxylic acid. The information is curated for professionals in research and development, with a focus on clarity, data presentation, and experimental context.

Core Physical and Chemical Properties

3-Formyl-2-pyridinecarboxylic acid, a pyridine derivative with both a carboxylic acid and an aldehyde functional group, possesses a unique set of physicochemical characteristics relevant to its application in organic synthesis and medicinal chemistry. Its properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-Formylpyridine-2-carboxylic acid | |

| Synonyms | 3-Formylpicolinic acid, 2-Carboxy-3-pyridinecarboxaldehyde | [1] |

| CAS Number | 19182-29-7 | [1] |

| Molecular Formula | C₇H₅NO₃ | [1] |

| Molecular Weight | 151.12 g/mol | [1] |

| Appearance | Light yellow to brown solid | [1] |

| Melting Point | 156-158 °C | [1] |

| Boiling Point | 364 °C (Predicted) | [1] |

| Density | 1.414 g/cm³ (Predicted) | [1] |

| pKa | 4.01 ± 0.10 (Predicted) | [1] |

| Flash Point | 174 °C (Predicted) | [1] |

| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) | [1] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of solid organic compounds like 3-Formyl-2-pyridinecarboxylic acid.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered 3-Formyl-2-pyridinecarboxylic acid is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled, slow rate.

-

Observation: The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded. This range is the melting point of the substance.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

-

Preparation: An excess amount of solid 3-Formyl-2-pyridinecarboxylic acid is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Analysis: The concentration of the dissolved solid in the clear solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

pKa Determination

The pKa value is a measure of the acidity of a compound. For a carboxylic acid, it represents the pH at which the acid is 50% dissociated in an aqueous solution.

Methodology: Potentiometric Titration

-

Solution Preparation: A known quantity of 3-Formyl-2-pyridinecarboxylic acid is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

-

Titration: A standard solution of a strong base (e.g., NaOH) is added in small, known increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: The pKa is determined from the resulting titration curve. It corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the melting point of a solid organic compound using the capillary method.

References

Unveiling 3-Formylpicolinic Acid: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylpicolinic acid, a substituted pyridine derivative, has emerged as a versatile building block in the synthesis of complex heterocyclic compounds with notable biological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its seminal synthesis and subsequent methodological advancements. It presents a compilation of quantitative data, detailed experimental protocols, and an exploration of its role in medicinal chemistry. Through structured data presentation and visual diagrams, this document serves as an in-depth resource for researchers engaged in the fields of organic synthesis and drug discovery.

Discovery and Historical Synthesis

The precise first synthesis of this compound is not definitively documented in a single, seminal publication. However, a 2016 study in the Journal of Medicinal Chemistry provides valuable insight into its synthetic origins, referencing earlier, established methods. This report indicates that the compound was historically prepared through two primary routes: the oxidation of 8-hydroxyquinoline and the reduction of pyridine-2,3-dicarboxylic acid anhydride. These early methods laid the groundwork for more modern synthetic approaches.

A significant advancement in its synthesis was a carbonylation reaction, presented as a more efficient alternative to the classical methods. This newer approach provided a more direct and higher-yielding pathway to this compound, facilitating its broader use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 19182-29-7 | N/A |

| Molecular Formula | C₇H₅NO₃ | N/A |

| Molecular Weight | 151.12 g/mol | N/A |

| Melting Point | 156-158 °C | N/A |

| Boiling Point | 364 °C | N/A |

| Density | 1.414 g/cm³ | N/A |

| Flash Point | 174 °C | N/A |

Experimental Protocols

Synthesis via Carbonylation (Conceptual)

While the specific details of the referenced carbonylation synthesis require access to the original publication (Reference 166 from the 2016 Journal of Medicinal Chemistry article), a general conceptual workflow can be outlined. This method likely involves the introduction of a carbonyl group onto a pyridine precursor, followed by oxidation to the carboxylic acid.

Diagram of Conceptual Carbonylation Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound via a carbonylation approach.

Historical Synthesis via Oxidation of 8-Hydroxyquinoline (Conceptual)

This classical method involves the oxidative cleavage of the quinoline ring system to yield the desired substituted pyridine.

Diagram of Conceptual Oxidation Workflow

Caption: Conceptual workflow for the historical synthesis of this compound from 8-hydroxyquinoline.

Historical Synthesis via Reduction of Pyridine-2,3-dicarboxylic Acid Anhydride (Conceptual)

This method relies on the selective reduction of one of the carboxyl groups of the starting anhydride.

Diagram of Conceptual Reduction Workflow

Theoretical Exploration of 3-Formylpicolinic Acid's Conformational Landscape: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylpicolinic acid, a substituted pyridine derivative, possesses a unique conformational landscape governed by the rotational freedom of its formyl and carboxylic acid substituents. Understanding the molecule's preferred three-dimensional structure is paramount for applications in medicinal chemistry and materials science, as conformation dictates intermolecular interactions and biological activity. This technical guide synthesizes theoretical insights from computational studies on analogous molecular systems to construct a comprehensive conformational analysis of this compound. Due to the absence of direct experimental or computational studies on this specific molecule, this guide leverages data from studies on 3-formylpyridine, picolinic acid, and related substituted aromatic systems to predict stable conformers, estimate rotational energy barriers, and explore the potential for intramolecular hydrogen bonding. All computational methodologies are detailed to provide a framework for future in silico investigations.

Introduction

The conformational flexibility of a molecule is a critical determinant of its physicochemical properties and biological function. For this compound, the orientation of the formyl group at the 3-position and the carboxylic acid group at the 2-position of the pyridine ring dictates its steric and electronic profile. The proximity of these two functional groups also introduces the possibility of intramolecular hydrogen bonding, which can significantly influence the conformational equilibrium.

This guide provides a theoretical framework for understanding the conformational preferences of this compound. By examining computational studies on its constituent fragments and related molecules, we can infer the key dihedral angles, the relative stabilities of different conformers, and the energy barriers to their interconversion.

Theoretical Methodology: A Composite Approach

The conformational analysis of organic molecules is routinely performed using a variety of computational chemistry techniques. Based on successful applications to similar pyridine derivatives, a robust theoretical protocol for investigating this compound would involve the following steps:

2.1. Initial Structure Generation and Optimization: Initial 3D structures of all possible conformers of this compound would be generated. A full geometry optimization would then be performed using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost.

2.2. Conformational Search and Energy Profiling: To explore the potential energy surface (PES), a relaxed scan of the key dihedral angles would be performed. For this compound, the two critical dihedral angles are:

-

τ1 (C2-C3-C=O): Defines the orientation of the formyl group.

-

τ2 (N1-C2-C=O): Defines the orientation of the carboxylic acid group.

By systematically rotating these bonds and calculating the energy at each step, a 2D potential energy surface can be constructed, revealing the low-energy conformers (minima) and the transition states (saddle points) that connect them.

2.3. Vibrational Frequency Analysis: Following optimization, a vibrational frequency calculation is crucial to confirm that the identified structures are true energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE) corrections, which are important for obtaining accurate relative energies.

2.4. Solvation Effects: To simulate a more realistic environment, the influence of a solvent (e.g., water) can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

A summary of a typical computational protocol is presented in Table 1.

Table 1: Recommended Computational Protocol for Conformational Analysis of this compound

| Parameter | Recommended Specification | Rationale |

| Method | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for organic molecules. |

| Functional | B3LYP or ωB97X-D | B3LYP is a widely used and well-benchmarked hybrid functional. ωB97X-D includes long-range and dispersion corrections, which can be important for non-covalent interactions. |

| Basis Set | 6-311++G(d,p) | A flexible basis set that includes diffuse functions (++) for describing anions and lone pairs, and polarization functions (d,p) for accurately describing bonding. |

| Software | Gaussian, ORCA, etc. | Standard quantum chemistry software packages. |

| Conformational Search | Relaxed Potential Energy Surface (PES) Scan | Systematically explores the conformational space defined by the key dihedral angles. |

| Structure Verification | Vibrational Frequency Analysis | Confirms that optimized structures are true minima or transition states. |

| Solvation Model | Polarizable Continuum Model (PCM) | Accounts for the bulk effects of a solvent on the conformational equilibrium. |

Predicted Conformational Landscape of this compound

Based on theoretical studies of related molecules, we can predict the key conformational features of this compound.

3.1. Rotation of the Formyl Group (τ1): A DFT study on 2-, 3-, and 4-formyl pyridine predicted that 3-formyl pyridine predominantly exists in a cis conformation, where the C=O bond is oriented towards the nitrogen atom of the pyridine ring.[1] The rotational barrier between the cis and trans conformers was calculated to be 8.55 kcal/mol.[1] Another study on 3-pyridinecarboxaldehyde identified two stable conformers, s-cis and s-trans, in the gas phase with very similar ionization energies, suggesting they are close in energy.

3.2. Rotation of the Carboxylic Acid Group (τ2): For picolinic acid (pyridine-2-carboxylic acid), computational studies have shown that the planar conformations are favored. The orientation of the hydroxyl group of the carboxylic acid can be either syn or anti with respect to the carbonyl group.

3.3. Interplay of Substituents and Intramolecular Hydrogen Bonding: The most significant conformational feature of this compound is the potential for an intramolecular hydrogen bond between the hydrogen of the carboxylic acid group and the oxygen of the formyl group, or between the formyl hydrogen and the carboxylic oxygen. The formation of a stable six-membered ring through hydrogen bonding would be a strong driving force for a specific planar conformation.

3.4. Postulated Stable Conformers: Based on the above considerations, we can postulate four likely planar conformers for this compound, as depicted in Figure 1.

Figure 1: Postulated Planar Conformers of this compound

References

Synthesis of 3-Formylpicolinic Acid: A Technical Guide to Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 3-formylpicolinic acid, a valuable building block in pharmaceutical and agrochemical research. This document details the core synthetic strategies, providing structured data on reaction parameters and yields, alongside detailed experimental protocols.

Core Synthetic Strategies

The synthesis of this compound, also known as 2-carboxy-3-pyridinecarboxaldehyde, predominantly proceeds through two main strategic pathways. The first involves the oxidation of readily available precursors to form 2,3-pyridinedicarboxylic acid, which is then selectively reduced to the target aldehyde. The second, more direct approach, focuses on the partial oxidation of suitable precursors. The key starting materials for these syntheses are 2,3-lutidine (2,3-dimethylpyridine) and quinoline.

A logical overview of the synthetic pathways is presented below:

The Synthetic Versatility of 3-Formylpicolinic Acid: A Gateway to Novel Heterocyclic Scaffolds with Potential Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylpicolinic acid, a pyridine derivative featuring both a carboxylic acid and an aldehyde functional group, serves as a versatile and valuable building block in synthetic organic chemistry. Its unique bifunctional nature allows for a diverse range of chemical transformations, making it a key intermediate in the construction of complex heterocyclic systems. While direct biological applications of this compound are not extensively documented, its utility as a precursor to molecules with significant therapeutic potential, particularly in the realms of oncology and infectious diseases, is an area of growing research interest. This technical guide provides a comprehensive overview of the known and potential research applications of this compound, with a focus on its synthetic utility, and the biological activities of its derivatives.

Synthetic Applications: A Precursor to Complex Heterocycles

The primary research application of this compound lies in its role as a starting material for the synthesis of various fused heterocyclic compounds. The presence of the aldehyde and carboxylic acid groups on the pyridine ring allows for sequential and one-pot reactions to construct elaborate molecular architectures.

Synthesis of Pyrano[3,4-b]pyridin-8-ones and Thiazole Derivatives

A significant application of this compound is in the multi-step synthesis of 6-(2-arylthiazol-4-yl)-8H-pyrano[3,4-b]pyridin-8-ones. This synthetic pathway highlights the differential reactivity of the functional groups, leading to the sequential formation of pyranone and thiazole rings. These resulting compounds are being explored for their potential biological activities.[1][2][3]

Experimental Protocol: Synthesis of 6-(2-Arylthiazol-4-yl)-8H-pyrano[3,4-b]pyridin-8-ones

A general synthetic protocol involves a two-step heterocyclization process:

-

Formation of the Pyrone Fragment: this compound is reacted with chloroacetone. The carboxylic acid and formyl groups of the picolinic acid participate in a cyclization reaction to form a pyrone fragment fused to the pyridine ring.

-

Construction of the Thiazole Ring: The acetyl group on the newly formed pyranopyridinone is brominated. The resulting α-bromoketone then undergoes a Hantzsch thiazole synthesis by reacting with a thioamide to yield the final 6-(2-arylthiazol-4-yl)-8H-pyrano[3,4-b]pyridin-8-one.[1][2][3]

Caption: Synthetic pathway from this compound.

Synthesis of Naphthyridines and Isoquinolines

The pyranopyridinone scaffold derived from this compound can be further elaborated to produce 1,7-naphthyridine and isoquinoline derivatives. These classes of compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic drugs. The pyrone ring can be converted to a pyridone, which can then be functionalized to introduce various amino groups, leading to a library of novel compounds for biological screening.[4][5]

Potential Biological Applications of Derivatives

While this compound itself is not typically screened for biological activity, its derivatives have shown promise in preliminary studies, particularly in the area of cancer research.

Anticancer Activity

Derivatives of this compound, specifically 1-functionalized isoquinolines, have been the subject of anticancer activity screening. Studies have shown that the nature of the substituent on the isoquinoline core, which originates from the this compound backbone, plays a crucial role in the observed cytotoxicity against various cancer cell lines.[4]

For instance, a study on 1-functionalized 3-(2-(thien-2-yl)thiazol-4-yl)isoquinolines, synthesized from a precursor derived from this compound, demonstrated selective growth inhibition against several cancer cell lines.[4]

Table 1: Anticancer Activity of an Isoquinoline Derivative

| Cancer Cell Line Subpanel | Cell Line | Growth Inhibition (%) |

| Melanoma | MALME-3M | High |

| Melanoma | UACC-257 | High |

| Breast Cancer | MDA-MB-468 | Moderate |

| Colon Cancer | COLO 205 | Moderate |

Note: This data is qualitative as presented in the source. "High" and "Moderate" are used to represent the reported efficacy.[4]

Caption: Workflow for synthesis and screening of isoquinolines.

Antimicrobial Potential

The core structures derived from this compound, such as those containing thiazole and pyridine moieties, are known to be present in various antimicrobial agents. The synthesis of Schiff bases and their metal complexes from this compound represents a promising avenue for the development of new antimicrobial compounds. The imine linkage in Schiff bases is often associated with biological activity, and chelation with metal ions can enhance this activity. Although specific data for derivatives of this compound is not yet widely available, this remains a key area for future research.

Role as a Metabolic Intermediate

Beyond its synthetic applications, this compound has been identified as an intermediate in the metabolic degradation of quinoline. This provides a rationale for its environmental and toxicological study, as quinoline and its derivatives are common environmental contaminants. Understanding the metabolic pathways of such compounds is crucial for assessing their environmental impact and developing bioremediation strategies.

Future Directions

The research landscape for this compound is ripe with possibilities. Future research should focus on:

-

Expansion of the Derivative Library: Systematic synthesis of a wider range of derivatives, including Schiff bases, hydrazones, and their metal complexes, to explore a broader chemical space.

-

Quantitative Biological Evaluation: Comprehensive in vitro and in vivo testing of these new derivatives for their anticancer, antimicrobial, and other potential therapeutic activities to establish clear structure-activity relationships.

-

Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways through which the biologically active derivatives exert their effects.

-

Development of Novel Synthetic Methodologies: Exploring new catalytic and green chemistry approaches to enhance the efficiency and sustainability of the synthetic routes starting from this compound.

Conclusion

This compound is a molecule of significant synthetic potential, offering a versatile platform for the creation of complex and medicinally relevant heterocyclic compounds. While the direct biological profile of this compound is underexplored, its role as a key intermediate in the synthesis of potential anticancer and antimicrobial agents is clear. For researchers in drug discovery and organic synthesis, this compound represents a valuable tool for accessing novel chemical entities with the potential to address unmet medical needs. Further investigation into the synthesis and biological evaluation of its derivatives is highly warranted.

References

An In-depth Technical Guide on 3-Formylpicolinic Acid Derivatives and Their Potential Uses

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-formylpicolinic acid and its derivatives, focusing on their synthesis, potential therapeutic applications, and the underlying biochemical pathways they may influence. While direct research on this compound derivatives is emerging, this document extrapolates from established knowledge of related picolinic acid and pyridine carboxaldehyde compounds to provide a foundational understanding for researchers in drug discovery and medicinal chemistry. This guide covers prospective synthetic routes for creating diverse libraries of this compound derivatives, including esters, amides, hydrazones, Schiff bases, and oximes, and discusses their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. Detailed, albeit inferred, experimental protocols and signaling pathway diagrams are provided to facilitate further research and development in this promising area of study.

Introduction

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse biological activities.[1] The introduction of a formyl group at the 3-position of the picolinic acid scaffold creates "this compound," a versatile building block with the potential for generating a wide array of novel chemical entities. The presence of three key functional groups—the carboxylic acid, the pyridine ring nitrogen, and the aldehyde—offers multiple points for chemical modification, enabling the synthesis of diverse derivatives with potentially unique pharmacological profiles.

This guide explores the untapped potential of this compound derivatives in drug discovery. By examining the known biological activities of structurally similar compounds, we can hypothesize the therapeutic areas where these derivatives might show promise. These areas include antimicrobial, anticancer, and enzyme inhibitory applications.

Synthesis of this compound Derivatives

The synthetic versatility of this compound (also known as 3-formyl-2-pyridinecarboxylic acid, CAS 19182-29-7) allows for the creation of a variety of derivatives through reactions involving its carboxylic acid and aldehyde functionalities.

General Synthetic Workflow

The general approach to synthesizing derivatives of this compound involves a multi-step process that begins with the activation of the carboxylic acid group, followed by reaction with a suitable nucleophile to form an ester or amide. The aldehyde group can then be further modified to generate Schiff bases, hydrazones, or oximes.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of various this compound derivatives. These protocols are based on standard organic synthesis methodologies and may require optimization for specific substrates.

2.2.1. Synthesis of 3-Formylpicolinoyl Chloride

-

Reaction: this compound is converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂).[2]

-

Procedure:

-

To a stirred solution of this compound (1 equivalent) in an inert solvent (e.g., dry dichloromethane or toluene), add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-formylpicolinoyl chloride, which can be used in the next step without further purification.

-

2.2.2. Synthesis of Ester and Amide Derivatives

-

Reaction: The synthesized 3-formylpicolinoyl chloride is reacted with various alcohols or amines to yield the corresponding esters or amides.[2][3]

-

Procedure for Esters:

-

Dissolve the crude 3-formylpicolinoyl chloride in a dry, inert solvent (e.g., dichloromethane).

-

Add the desired alcohol (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Procedure for Amides:

-

Dissolve the crude 3-formylpicolinoyl chloride in a dry, inert solvent.

-

Add the desired primary or secondary amine (1 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) at 0 °C.[4]

-

Stir the reaction at room temperature for 2-8 hours.

-

Work-up the reaction as described for the ester synthesis.

-

Purify the product by recrystallization or column chromatography.

-

2.2.3. Synthesis of Hydrazone, Schiff Base, and Oxime Derivatives

-

Reaction: The aldehyde functionality of this compound or its ester/amide derivatives can be condensed with hydrazines, primary amines, or hydroxylamine to form hydrazones, Schiff bases (imines), and oximes, respectively.[5][6][7]

-

General Procedure:

-

Dissolve the this compound derivative (1 equivalent) in a suitable solvent (e.g., ethanol or methanol).

-

Add the appropriate nucleophile: a hydrazine or hydrazide for hydrazones, a primary amine for Schiff bases, or hydroxylamine hydrochloride for oximes (1-1.2 equivalents).

-

Add a catalytic amount of acid (e.g., glacial acetic acid).

-

Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold solvent, and dry. If no precipitate forms, concentrate the solution and purify by recrystallization or column chromatography.

-

Potential Therapeutic Applications

Based on the known biological activities of related pyridine and aldehyde-containing compounds, derivatives of this compound are hypothesized to have potential in several therapeutic areas.

Antimicrobial Activity

Hydrazone derivatives are a well-known class of compounds possessing a broad spectrum of antimicrobial activities.[8][9][10][11] The imine linkage in these molecules is often crucial for their biological action. It is plausible that hydrazone derivatives of this compound could exhibit antibacterial and antifungal properties. The pyridine ring and the carboxylic acid moiety could also contribute to the overall activity profile, potentially through chelation of metal ions essential for microbial growth.[12]

Table 1: Hypothetical Minimum Inhibitory Concentrations (MIC) for this compound Derivatives against Representative Microbes

| Derivative Class | Gram-Positive Bacteria (e.g., S. aureus) MIC (µg/mL) | Gram-Negative Bacteria (e.g., E. coli) MIC (µg/mL) | Fungi (e.g., C. albicans) MIC (µg/mL) |

|---|---|---|---|

| Hydrazones | 16 - 128 | 32 - 256 | 8 - 64 |

| Schiff Bases | 8 - 64 | 16 - 128 | 16 - 128 |

| Oximes | 32 - 256 | 64 - 512 | 32 - 256 |

Note: These values are hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.

Anticancer Activity

Schiff bases and their metal complexes have been extensively studied for their anticancer properties.[5][13][14][15] The mechanism of action often involves the induction of apoptosis through various signaling pathways. Derivatives of this compound, particularly Schiff bases, could potentially exhibit cytotoxic effects against cancer cell lines.

Potential Anticancer Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway through which a this compound derivative might induce apoptosis in cancer cells. This is based on common mechanisms observed for other anticancer agents.

Caption: Hypothetical apoptotic pathway induced by a this compound derivative.

Table 2: Hypothetical IC₅₀ Values for this compound Derivatives against Cancer Cell Lines

| Derivative Class | Breast Cancer (MCF-7) IC₅₀ (µM) | Colon Cancer (HCT-116) IC₅₀ (µM) |

|---|---|---|

| Schiff Bases | 5 - 50 | 10 - 75 |

| Hydrazones | 10 - 100 | 20 - 150 |

| Metal Complexes | 1 - 25 | 2 - 40 |

Note: These values are hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.

Enzyme Inhibition

The structural features of this compound derivatives make them potential candidates for enzyme inhibitors. The pyridine nitrogen and the atoms in the derivatized side chain can act as hydrogen bond acceptors and donors, facilitating binding to the active site of an enzyme. Oxime derivatives, for instance, have been investigated as inhibitors of various enzymes.[2][3][16]

Potential Mechanism of Enzyme Inhibition

The following diagram depicts a simplified model of competitive enzyme inhibition by a this compound derivative.

Caption: Competitive inhibition of an enzyme by a this compound derivative.

Table 3: Hypothetical Kᵢ Values for this compound Derivatives against a Target Enzyme

| Derivative Class | Inhibition Constant (Kᵢ) (µM) |

|---|---|

| Oximes | 1 - 20 |

| Hydrazones | 5 - 50 |

| Amides | 10 - 100 |

Note: These values are hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its derivatives, including esters, amides, hydrazones, Schiff bases, and oximes, hold the potential for a range of therapeutic applications, particularly as antimicrobial, anticancer, and enzyme-inhibiting agents. This technical guide provides a foundational framework for initiating research in this area by outlining potential synthetic strategies and hypothesized biological activities.

Future research should focus on the systematic synthesis and screening of diverse libraries of this compound derivatives. Quantitative structure-activity relationship (QSAR) studies will be crucial in identifying the key structural features that contribute to biological activity and in guiding the design of more potent and selective compounds.[6][17] Furthermore, detailed mechanistic studies will be necessary to elucidate the precise molecular targets and signaling pathways affected by these novel derivatives. The exploration of this chemical space could lead to the discovery of new therapeutic agents with significant clinical impact.

References

- 1. jocpr.com [jocpr.com]

- 2. Click-chemistry-derived oxime library reveals efficient reactivators of nerve agent-inhibited butyrylcholinesterase suitable for pseudo-catalytic bioscavenging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis and evaluation of antimicrobial activity of hydrazones derived from 3-oxido-1H-imidazole-4-carbohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and antimicrobial activity of cholic acid hydrazone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]

- 15. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and bioactivities evaluation of oleanolic acid oxime ester derivatives as α-glucosidase and α-amylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

The Biological Significance of Picolinic Acid Derivatives: A Technical Guide for Researchers

An in-depth exploration of the multifaceted biological activities, mechanisms of action, and therapeutic potential of picolinic acid and its derivatives for researchers, scientists, and drug development professionals.

Introduction

Picolinic acid, an endogenous metabolite of tryptophan, and its synthetic derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[1] The unique structural features of the picolinic acid moiety, particularly its metal-chelating properties, contribute significantly to its diverse biological functions. This technical guide provides a comprehensive overview of the current understanding of picolinic acid derivatives, focusing on their therapeutic applications, underlying mechanisms of action, and relevant experimental data to aid in the advancement of drug discovery and development.

Therapeutic Applications and Biological Activities

Picolinic acid derivatives have demonstrated significant potential across a wide range of therapeutic areas, including antiviral, antiepileptic, antibacterial, antioxidant, anti-inflammatory, and anticancer applications.

Antiviral Activity

Picolinic acid itself has been identified as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus.[2][3] Its mechanism of action involves compromising the integrity of the viral membrane, thereby inhibiting the fusion between the virus and cellular membranes, a critical step for viral entry.[2]

Antiepileptic Activity

Certain derivatives of picolinic acid have shown potent anticonvulsant effects in various experimental models of seizures. For instance, picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA) has demonstrated a broad spectrum of anticonvulsant action.[4]

Antibacterial Activity

The antibacterial properties of picolinic acid and its metal complexes are well-documented.[1][5][6] These compounds exhibit activity against a range of both Gram-positive and Gram-negative bacteria.[5][6][7][8] The mechanism is often attributed to the chelation of essential metal ions required for bacterial growth and enzymatic activity.

Anticancer Activity

Picolinic acid derivatives have emerged as promising candidates for cancer therapy, exhibiting cytotoxicity against various cancer cell lines.[9] Their anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis via endoplasmic reticulum (ER) stress and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[9][10]

Anti-inflammatory and Antioxidant Activity

Picolinic acid and its derivatives also possess anti-inflammatory and antioxidant properties.[11][12] The anti-inflammatory effects are linked to the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. The antioxidant activity is attributed to their ability to scavenge free radicals and chelate transition metals that can catalyze oxidative reactions.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various picolinic acid derivatives.

Table 1: Antiviral and Antiepileptic Activity of Picolinic Acid Derivatives

| Compound/Derivative | Biological Activity | Assay/Model | Quantitative Data | Reference |

| Picolinic Acid | Antiviral (Influenza A H1N1) | Virus Yield Reduction | IC50: 0.5 mM | [2] |

| Picolinic Acid | Antiviral (SARS-CoV-2) | Pseudotyped Virus Entry | IC50: 2 mM | [13] |

| Picolinic Acid 2-fluoro-benzylamide | Anticonvulsant | Maximal Electroshock (MES) | ED50: 24.2 mg/kg | [4] |

| Picolinic Acid 2-fluoro-benzylamide | Anticonvulsant | Kainic Acid-induced seizures | ED50: 19.9 mg/kg | [4] |

| Picolinic Acid 2-fluoro-benzylamide | Anticonvulsant | AMPA-induced seizures | ED50: 39.5 mg/kg | [4] |

| Picolinic Acid 2-fluoro-benzylamide | Anticonvulsant | PTZ-induced seizures | ED50: 56.2 mg/kg | [4] |

| Picolinic Acid 2-fluoro-benzylamide | Anticonvulsant | Bicuculline-induced seizures | ED50: 76.4 mg/kg | [4] |

| Picolinic Acid 2-fluoro-benzylamide | Anticonvulsant | Pilocarpine-induced seizures | ED50: 160.1 mg/kg | [4] |

| Picolinic Acid 2-fluoro-benzylamide | Anticonvulsant | NMDA-induced seizures | ED50: 165.2 mg/kg | [4] |

Table 2: Antibacterial Activity of Picolinic Acid and its Metal Complexes

| Compound/Derivative | Bacterial Strain | Quantitative Data (MIC in mg/mL) | Reference |

| Picolinic Acid | Serratia marcescens | 0.5 | [8] |

| Picolinic Acid | Klebsiella pneumoniae | 0.5 | [8] |

| Picolinic Acid | Escherichia coli | 0.5 | [8] |

| Picolinic Acid | Shigella flexneri | 0.5 | [8] |

| Picolinic Acid | Bacillus cereus | 0.5 | [8] |

| Picolinic Acid | Proteus vulgaris | 0.5 | [8] |

| Picolinic Acid | Micrococcus luteus | 0.5 | [8] |

| Picolinic Acid | Enterobacter cloacae | 1.0 | [1] |

| Picolinic Acid | Proteus mirabilis | 1.5 | [8] |

| Picolinic Acid | Bacillus subtilis | 2.0 | [8] |

| Picolinic Acid | Staphylococcus aureus | 2.0 | [8] |

| Picolinic Acid | Lactococcus lactis | 2.0 | [8] |

| Copper Picolinate | Staphylococcus aureus | 0.5 | [5] |

| Copper Picolinate | Proteus vulgaris | 0.5 | [5] |

| Copper Picolinate | Micrococcus luteus | 0.5 | [5] |

| Copper Picolinate | Lactococcus lactis | 0.5 | [5] |

| Copper Picolinate | Escherichia coli | 0.5 | [5] |

| Copper Picolinate | Serratia marcescens | 0.5 | [5] |

| Copper Picolinate | Proteus mirabilis | 0.5 | [5] |

| Cobalt Picolinate | Micrococcus luteus | 0.5 | [5] |

| Cobalt Picolinate | Serratia marcescens | 0.5 | [5] |

| Nickel Picolinate | Bacillus subtilis | 0.5 | [5] |

| Nickel Picolinate | Micrococcus luteus | 0.5 | [5] |

| Nickel Picolinate | Klebsiella pneumoniae | 0.5 | [5] |

| Manganese Picolinate | Bacillus subtilis | 0.5 | [5] |

| Manganese Picolinate | Micrococcus luteus | 0.5 | [5] |

| Manganese Picolinate | Klebsiella pneumoniae | 0.5 | [5] |

| Zinc Picolinate | Bacillus subtilis | 0.5 | [5] |

| Zinc Picolinate | Bacillus cereus | 0.5 | [5] |

| Zinc Picolinate | Shigella flexneri | 0.5 | [5] |

| Zinc Picolinate | Lactococcus lactis | 0.5 | [5] |

| Zinc Picolinate | Klebsiella pneumoniae | 0.5 | [5] |

| Zinc Picolinate | Proteus mirabilis | 0.5 | [5] |

| Zinc Picolinate | Proteus vulgaris | 0.5 | [5] |

| Zinc Picolinate | Escherichia coli | 0.5 | [5] |

| Zinc Picolinate | Enterobacter cloacae | 0.5 | [5] |

| Zinc Picolinate | Staphylococcus aureus | 0.5 | [5] |

| Dipicolinic Acid | Various Gram+ & Gram- | MIC: 62.5-125 µg/mL | [7] |

Table 3: Anticancer Activity of Picolinic Acid Derivatives

| Compound/Derivative | Cell Line | Quantitative Data | Reference |

| Compound 5 (a picolinic acid derivative) | A549 (Human lung carcinoma) | IC50: 99.93 µM | [9] |

| Compound 4C (a picolinic acid derivative) | MCF-7 (Human breast adenocarcinoma) | GI50: 86.8 µg/mL | [14] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of picolinic acid derivatives stem from their ability to interact with various cellular targets and modulate key signaling pathways.

Metal Chelation

One of the most prominent mechanisms of action is metal chelation. Picolinic acid is a bidentate chelating agent that can form stable complexes with various metal ions, including zinc, iron, copper, and manganese.[15] This property is crucial for its antibacterial and antioxidant effects, as it can sequester essential metal ions from microorganisms or prevent them from participating in harmful redox reactions.

Enzyme Inhibition

Picolinic acid derivatives have been shown to inhibit a variety of enzymes. For example, ASK1 inhibitors with an IC50 < 300 nM have been developed from picolinic acid scaffolds.[16] This inhibitory activity is central to their therapeutic potential in various diseases, including cancer and inflammatory disorders.

Modulation of Signaling Pathways

Picolinic acid derivatives can modulate several critical signaling pathways involved in cell survival, proliferation, and inflammation.

In cancer cells, certain picolinic acid derivatives can induce apoptosis by triggering endoplasmic reticulum (ER) stress. This leads to the activation of the unfolded protein response (UPR) and ultimately results in programmed cell death.

Caption: ER stress-mediated apoptosis induced by picolinic acid derivatives.

Many picolinic acid derivatives function as kinase inhibitors, targeting key enzymes in signaling pathways that are often dysregulated in cancer and other diseases. By blocking the activity of these kinases, they can inhibit cell proliferation and induce apoptosis.

Caption: General mechanism of kinase inhibition by picolinic acid derivatives.